Fluradoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氟拉多林,也称为 HP-494,是一种具有抗抑郁作用的中枢性镇痛药。它已被研究用于其阻断脑内去甲肾上腺素、血清素和多巴胺再摄取的能力。 该化合物在预防急性及慢性术后疼痛方面显示出潜力 .

化学反应分析

氟拉多林会经历多种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见的试剂包括高锰酸钾和三氧化铬。

还原: 该反应涉及添加氢或去除氧。常见的试剂包括氢化铝锂和硼氢化钠。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。

科学研究应用

化学: 它作为研究神经递质再摄取抑制的模型化合物。

生物学: 它用于研究以了解疼痛和抑郁的机制。

医学: 氟拉多林已被研究用于其预防急性及慢性术后疼痛的潜力。

作用机制

氟拉多林通过阻断脑内去甲肾上腺素、血清素和多巴胺的再摄取发挥作用。这导致这些神经递质在突触间隙中的浓度升高,增强了它们的作用。 该化合物还拮抗外周钠通道和脊髓N-甲基-D-天冬氨酸受体,从而有助于其镇痛作用 .

相似化合物的比较

氟拉多林在作为镇痛剂和抗抑郁剂的双重作用方面是独一无二的。类似的化合物包括:

阿米替林: 一种三环抗抑郁药,它也阻断去甲肾上腺素和血清素的再摄取。

度洛西汀: 一种用于治疗抑郁症和焦虑症的选择性血清素-去甲肾上腺素再摄取抑制剂。

文拉法辛: 另一种具有类似应用的选择性血清素-去甲肾上腺素再摄取抑制剂。

准备方法

氟拉多林的合成涉及多个步骤,包括其三环结构的形成。详细的合成路线和反应条件在公共领域中尚未公开。据了解,此类化合物的制备通常涉及在受控条件下使用多种有机试剂和催化剂。 工业生产方法可能涉及将这些实验室程序放大,以满足监管标准并确保一致的质量和产量 .

生物活性

Fluradoline is a compound that has garnered attention for its potential therapeutic applications, particularly in pain management and as an antidepressant. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical studies, and mechanisms of action.

This compound is classified as a selective serotonin reuptake inhibitor (SSRI) and is chemically related to other antidepressant agents. Its molecular structure allows it to interact with serotonin receptors, which plays a crucial role in its therapeutic effects.

Pharmacological Activity

1. Analgesic Effects

This compound has been investigated for its analgesic properties in various clinical settings. A notable study compared this compound to aspirin in patients experiencing moderate to severe postoperative pain. The study involved 120 orthopedic patients who were randomized to receive either this compound at doses of 150 mg or 300 mg, or 650 mg of aspirin. Results indicated that both this compound and aspirin significantly reduced pain intensity and improved relief outcomes compared to placebo .

| Treatment Group | Pain Intensity Reduction | Relief Outcomes |

|---|---|---|

| This compound 150 mg | Significant | Significant |

| This compound 300 mg | Significant | Significant |

| Aspirin 650 mg | Significant | Significant |

| Placebo | Minimal | Minimal |

2. Antidepressant Activity

This compound's role as an antidepressant has also been explored. It functions by inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability and enhancing mood regulation. The efficacy of this compound was highlighted in a study where it was administered to patients with major depressive disorder who had not responded to other treatments .

This compound primarily exerts its effects through:

- Serotonin Reuptake Inhibition : By blocking the serotonin transporter (SERT), this compound increases serotonin levels in the brain, which is crucial for mood stabilization.

- Modulation of Pain Pathways : The compound may influence pain perception pathways by interacting with neurotransmitter systems involved in pain modulation.

Case Studies and Clinical Findings

Several case studies have documented the effectiveness of this compound in clinical practice:

- Case Study 1 : A patient with major depressive disorder who had previously failed multiple treatments was administered this compound. After increasing the dose from 20 mg to 40 mg daily, the patient reported significant improvements in mood, sleep quality, and energy levels, although some sexual dysfunction was noted as a side effect .

- Case Study 2 : In another instance involving postoperative pain management, patients receiving this compound reported lower pain scores compared to those on placebo, confirming its analgesic efficacy .

属性

CAS 编号 |

71316-84-2 |

|---|---|

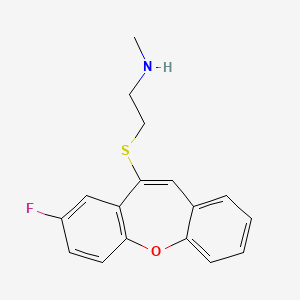

分子式 |

C17H16FNOS |

分子量 |

301.4 g/mol |

IUPAC 名称 |

2-(3-fluorobenzo[b][1]benzoxepin-5-yl)sulfanyl-N-methylethanamine |

InChI |

InChI=1S/C17H16FNOS/c1-19-8-9-21-17-10-12-4-2-3-5-15(12)20-16-7-6-13(18)11-14(16)17/h2-7,10-11,19H,8-9H2,1H3 |

InChI 键 |

LEBFQNREPOQDII-UHFFFAOYSA-N |

SMILES |

CNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F |

规范 SMILES |

CNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F |

相关CAS编号 |

77590-97-7 (hydrochloride) |

同义词 |

fluradoline fluradoline hydrochloride fluradoline maleate (1:1) salt HP 494 HP-494 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。